molecular formula C9H9NO4 B6350149 3-(Furan-2-yl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 1326813-15-3

3-(Furan-2-yl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B6350149
CAS No.: 1326813-15-3
M. Wt: 195.17 g/mol
InChI Key: WZSMGRIASHPMNY-UHFFFAOYSA-N
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Description

Furan derivatives, such as 3-(Furan-2-yl)-propenoic acids and their esters, are of significant interest in the field of organic chemistry . They are considered platform chemicals and are widely used for the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .


Synthesis Analysis

The synthesis of 3-Aryl-3-(Furan-2-yl)propanoic Acid Derivatives has been developed based on the hydroarylation of the carbon–carbon double bond of 3-(Furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .


Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using NMR and DFT studies . The corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .


Chemical Reactions Analysis

Reactions of 3-(Furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(Furan-2-yl)propenoic acid derivatives .

Future Directions

The future directions in the study of furan derivatives could involve the development of new synthesis methods, the exploration of their antimicrobial activity, and their potential applications in various industries .

Properties

IUPAC Name

3-(furan-2-yl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-9(8(11)12)5-6(10-14-9)7-3-2-4-13-7/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSMGRIASHPMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=CC=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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